molecular formula C18H17NO3 B5693499 N-(2-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide

N-(2-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B5693499
M. Wt: 295.3 g/mol
InChI Key: YBJRCRRCCBRQOX-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound characterized by a 2-ethoxyphenyl substituent attached to the carboxamide nitrogen and a methyl group at the 3-position of the benzofuran core. This structural motif is significant in medicinal chemistry due to the benzofuran scaffold’s propensity for bioactivity, particularly in targeting enzymes or receptors involved in inflammatory and oncological pathways . The ethoxy group at the phenyl ring may influence pharmacokinetic properties such as solubility and metabolic stability, while the methyl group on the benzofuran core could modulate steric interactions in target binding .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-3-21-16-11-7-5-9-14(16)19-18(20)17-12(2)13-8-4-6-10-15(13)22-17/h4-11H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJRCRRCCBRQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde and phenylacetic acid derivatives under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran derivative with an appropriate amine, such as 2-ethoxyaniline, in the presence of coupling reagents like carbodiimides or using direct amidation methods.

    Substitution Reactions: The ethoxyphenyl and methyl groups can be introduced through electrophilic aromatic substitution reactions or by using pre-functionalized starting materials.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It has been investigated as a potential lead compound for the development of new therapeutic agents.

    Materials Science: Benzofuran derivatives, including N-(2-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide, are used in the design of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic materials due to their unique electronic properties.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the construction of diverse chemical libraries for drug discovery and material development.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is primarily related to its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in key biological processes. For example, it may inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects.

    Pathways Involved: The compound’s effects can be mediated through various signaling pathways, such as the inhibition of inflammatory mediators, induction of apoptosis in cancer cells, or disruption of microbial cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide and analogous benzofuran carboxamides:

Compound Name Substituents/Modifications Molecular Weight Key Functional Insights Reference ID
This compound 2-ethoxyphenyl (amide N), 3-methyl (benzofuran) 337.39 (calc.) Moderate lipophilicity; potential for CNS penetration due to small substituents.
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide 1,1-dioxidotetrahydrothiophen-3-yl and furylmethyl (amide N), 3-methyl (benzofuran) 419.48 Enhanced solubility due to sulfone group; possible metabolic instability from furan.
6-((2-Amino-1-(4-bromophenyl)ethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide Cyclopropyl (benzofuran 5), 4-fluorophenyl (benzofuran 2), bromophenyl-ethylamino (benzofuran 6) 584.41 High steric bulk; bromine and fluorine enhance halogen bonding potential.
N-(2-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide 2-ethylbutanamido (benzofuran 3), 2-ethoxyphenyl (amide N) 394.47 Increased hydrophobicity from alkyl chain; potential prolonged half-life.

Key Observations:

  • Substituent Effects on Bioactivity: The 2-ethoxyphenyl group in the target compound (vs. The 3-methyl group on benzofuran (common in ) provides steric hindrance that may prevent enzymatic degradation compared to unsubstituted analogs.
  • Pharmacokinetic Implications: Compounds with sulfone (e.g., ) or halogenated substituents (e.g., ) exhibit higher molecular weights and polar surface areas, which may limit blood-brain barrier permeability compared to the target compound.
  • Synthetic Accessibility :

    • The target compound’s synthesis likely follows standard carboxamide coupling protocols (e.g., HATU/DIPEA), whereas analogs like require multistep functionalization (e.g., azide reduction with SnCl₂·2H₂O) .

Research Findings and Structural Analysis

  • Analytical Characterization : LC/MS methodologies described in (e.g., Waters UPLC BEH C18 column with ammonium acetate buffer) are applicable for purity assessment and structural validation of benzofuran carboxamides, including the target compound.

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